Obtucarbamate B Exhibits Weak Anti-Neuroinflammatory Activity Relative to Obtucarbamate A
Obtucarbamate B demonstrates significantly lower anti-neuroinflammatory potency compared to its close structural analog, obtucarbamate A. In a standardized LPS-induced NO production assay using mouse BV-2 microglial cells, obtucarbamate A exhibited a potent inhibitory effect with an IC50 of 10.57 μM [1]. In contrast, under the same assay conditions, obtucarbamate B displayed an IC50 > 100 μM, indicating at least a 10-fold reduction in activity . This stark difference highlights the critical role of the specific structural features of obtucarbamate B in determining its biological target engagement and efficacy.
| Evidence Dimension | Inhibition of LPS-induced NO production (Anti-neuroinflammation) |
|---|---|
| Target Compound Data | IC50 > 100 μM |
| Comparator Or Baseline | Obtucarbamate A: IC50 = 10.57 μM; Minocycline (positive control): IC50 = 35.82 μM |
| Quantified Difference | Obtucarbamate B is >10-fold less potent than obtucarbamate A; >3-fold less potent than the positive control minocycline. |
| Conditions | Mouse BV-2 microglial cells stimulated with LPS for 24 hours; NO production measured by Griess reaction. |
Why This Matters
This data provides a clear, quantitative benchmark for researchers requiring a negative control or a structurally related compound with defined low activity for comparative studies in neuroinflammation pathways.
- [1] Zhou D, Li N, Zhang Y, et al. Biotransformation of isofraxetin-6-O-β-d-glucopyranoside by Angelica sinensis (Oliv.) Diels callus. Bioorg Med Chem Lett. 2017;27(2):248-253. doi:10.1016/j.bmcl.2016.11.069 View Source
